

physical and chemical properties of 19-Oxocinobufotalin

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Compound of Interest

Compound Name: 19-Oxocinobufotalin

Cat. No.: B15591961

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19-Oxocinobufotalin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of **19-Oxocinobufotalin**, a bufadienolide of significant interest for its potential therapeutic applications. This document compiles essential data, outlines detailed experimental methodologies, and visualizes key biological pathways to support ongoing research and development efforts.

Physicochemical Properties

19-Oxocinobufotalin is a naturally occurring cardiotonic steroid isolated from the venom of toads of the Bufo genus. Its complex chemical structure underpins its biological activity.

Property	Value	Source
Molecular Formula	C26H32O8	[1]
Molecular Weight	472.53 g/mol	[1]
CAS Number	24512-60-5	[1]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.	[2]
Storage	Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.	[1]
Predicted Relative Density	1.40 g/cm3	[1]

Note: Experimental data for melting point and detailed spectral analysis (NMR, IR, Mass Spectrometry) are not consistently reported in publicly available literature and would require experimental determination.

Biological Activity and Signaling Pathways

19-Oxocinobufotalin and its derivatives have demonstrated significant anti-cancer properties, primarily through the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.

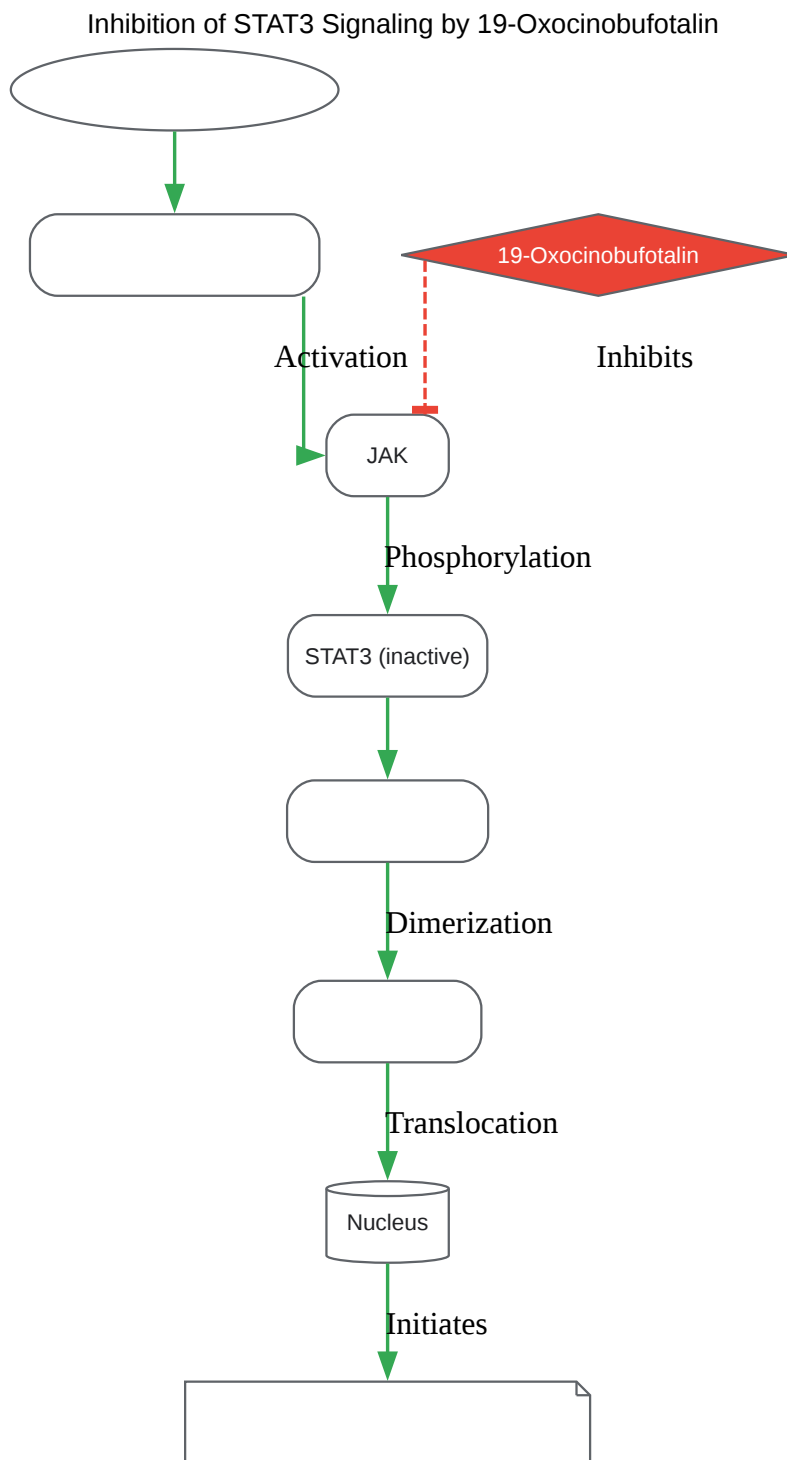
Anti-Cancer Effects

Research has shown that **19-Oxocinobufotalin** and related bufadienolides exhibit inhibitory effects against various cancer cell lines, including hepatocellular carcinoma and prostate cancer. A derivative, **19-Oxocinobufotalin** 3-adipoylarginine ester, has been shown to have a significant inhibitory effect on the human hepatocellular carcinoma cell line SMMC-7721 in vitro[1]. The anti-cancer activity is often attributed to the induction of apoptosis and the suppression of epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.

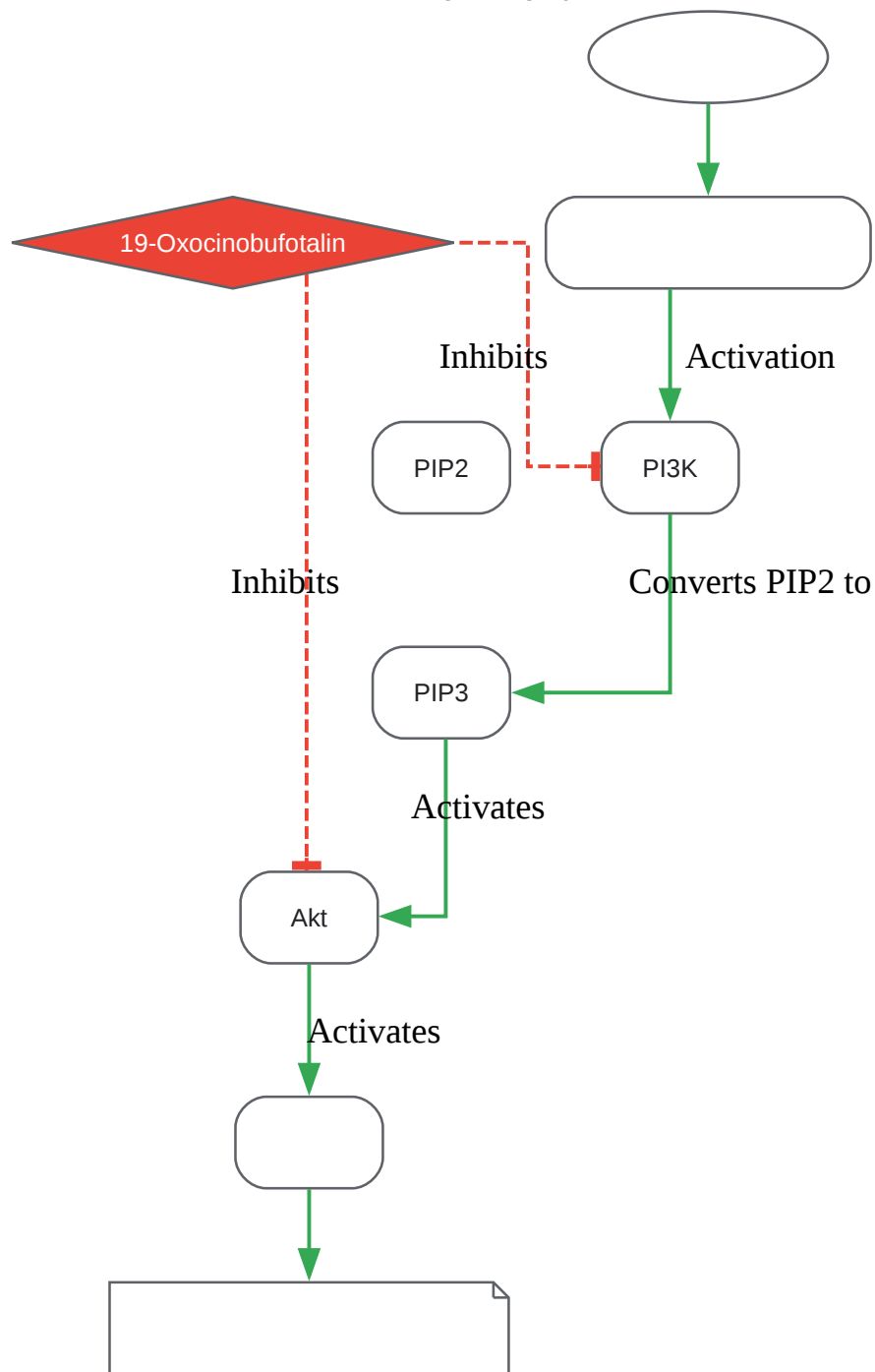
Key Signaling Pathways

STAT3 Signaling Pathway:

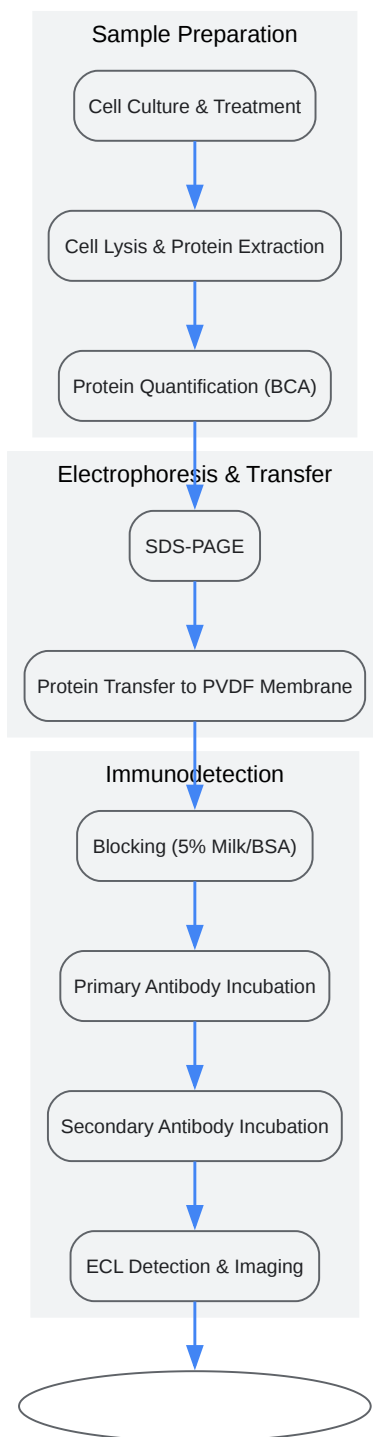
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of tumorigenesis, promoting cell proliferation, survival, and angiogenesis. Aberrant STAT3 activation is common in many cancers. **19-Oxocinobufotalin** and similar bufadienolides have been shown to suppress the STAT3 signaling pathway. This inhibition is achieved by preventing the phosphorylation of STAT3, which in turn blocks its dimerization and translocation to the nucleus, thereby inhibiting the transcription of its target genes[3][4][5][6][7].



Inhibition of PI3K/Akt/mTOR Signaling by 19-Oxocinobufotalin



Western Blotting Experimental Workflow

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